molecular formula C9H9BF2O2 B6331968 2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane CAS No. 684648-47-3

2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane

Cat. No. B6331968
CAS RN: 684648-47-3
M. Wt: 197.98 g/mol
InChI Key: OPMWYZCBZAQSRG-UHFFFAOYSA-N
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Description

Synthesis Analysis

While specific synthesis methods for “2-(3,5-Difluorophenyl)-1,3,2-dioxaborinane” are not available, similar compounds are often synthesized via condensation reactions . For instance, compounds with difluorophenyl groups can be synthesized via Claisen-Schmidt condensation under basic conditions .

Scientific Research Applications

Hydrolytic Stability and Structural Analysis

2,2-Difluoro-4,6-dimethyl-5-(4′-nitrophenyl)-1,3,2-dioxaborinane, a related compound, exhibits significant hydrolytic stability. X-ray crystal structure analysis reveals a nearly planar 1,3,2-dioxaborinane ring, indicating that delocalization of the formal positive charge is confined to the heterocyclic ring (Emsley, Freeman, Bates, & Hursthouse, 1989).

Mesomorphic Properties

Laterally fluorinated liquid crystals containing 1,3,2-dioxaborinane and cyclohexyl units have been synthesized. These compounds are thermotropic liquid crystalline materials exhibiting phases like nematic, smectic A, and smectic B. This research underscores the potential application of 1,3,2-dioxaborinane derivatives in the field of liquid crystal technology (Sun, Chen, Tang, Shi, & Xu, 2004).

Synthetic Utility in Organic Chemistry

1,3,2-Dioxaborinane derivatives have been utilized in the synthesis of various liquid-crystalline compounds. These derivatives provide a new series of liquid crystals containing a boron atom in their principal structure, demonstrating the versatility of 1,3,2-dioxaborinane in organic synthesis (Matsubara, Seto, Tahara, & Takahashi, 1989).

Potential in Advanced Material Design

1,3,2-Dioxaborines with various substituents have been identified as organic electron-acceptor compounds. Their positive electron affinities classify them as potential candidates for future applications in advanced materials, particularly in areas where electron acceptance is crucial (Fabian & Hartmann, 2004).

Conformational Studies

The conformation of various 1,3,2-dioxaborinanes has been extensively studied, providing insights into the conformational behavior and stability of these molecules. This knowledge is essential for understanding their reactivity and potential applications in different chemical processes (Kuznetsov, Valiakhmetova, & Bochkor, 2007).

Catalytic Applications

Dioxaborinane compounds have been investigated as catalysts for the transfer hydrogenation of various ketones. This research highlights the potential use of dioxaborinane derivatives in catalysis, a key area in chemical synthesis (Kilic, Kaya, Ozaslan, Aydemir, & Durap, 2018).

properties

IUPAC Name

2-(3,5-difluorophenyl)-1,3,2-dioxaborinane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BF2O2/c11-8-4-7(5-9(12)6-8)10-13-2-1-3-14-10/h4-6H,1-3H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OPMWYZCBZAQSRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCCCO1)C2=CC(=CC(=C2)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BF2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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